(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(11-1-2-12-13(3-11)21-9-20-12)17-4-10(5-17)6-18-8-15-7-16-18/h1-3,7-8,10H,4-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIGFLPMNPOSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a hybrid organic molecule that combines multiple heterocyclic components, notably an azetidine ring and a triazole moiety. This structural diversity often correlates with enhanced biological activity, making it a subject of interest in medicinal chemistry.
Structural Features
The compound's structure can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Triazole Moiety : Known for its antifungal and antimicrobial activities, this five-membered ring plays a crucial role in the biological efficacy of the compound.
- Benzo[d][1,3]dioxole Group : This aromatic system is associated with various biological activities including anticancer effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
| Compound Class | Structural Feature | Biological Activity |
|---|---|---|
| Azetidine-based compounds | Azetidine ring | Anticancer |
| Triazole derivatives | Triazole ring | Antifungal |
| Dioxole derivatives | Benzo[d][1,3]dioxole group | Antioxidant |
Anticancer Activity
Preliminary studies suggest that derivatives of triazole and azetidine exhibit significant anticancer properties. For instance, related compounds have shown potent activity against various human cancer cell lines. The mechanism often involves the inhibition of cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial and Antifungal Properties
The presence of the triazole moiety is particularly notable for its ability to inhibit fungal cytochrome P450 enzymes. This action is pivotal in treating fungal infections. Various studies have reported that compounds with similar structures demonstrate considerable antimicrobial activity against a range of pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole and azetidine derivatives:
- Anticancer Efficacy :
-
Antifungal Activity :
- Research highlighted that triazole-based compounds effectively inhibited fungal growth by targeting specific enzymes involved in sterol biosynthesis .
- Mechanistic Studies :
Scientific Research Applications
Biological Activities
The biological activities of this compound have been investigated in various studies. Key areas of interest include:
- Antimicrobial Activity : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, suggesting potential antifungal properties. Similar compounds have demonstrated effectiveness against various pathogens.
- Anticancer Potential : Research indicates that compounds with azetidine and triazole functionalities may exhibit cytotoxic effects on cancer cells. The mechanism often involves the modulation of cellular pathways related to apoptosis and cell proliferation .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods that optimize yield and purity. Notable synthetic routes include:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the azetidine and triazole rings.
- Cyclization Techniques : Employing cyclization strategies to construct the benzo[d][1,3]dioxole framework.
These methods highlight the versatility in synthesizing compounds with complex structures while adhering to green chemistry principles .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of similar triazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting that the compound could serve as a lead for developing new antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Triazole Derivative A | E. coli | 15 |
| Triazole Derivative B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 8 |
Chemical Reactions Analysis
Azetidine-Triazole Core Formation
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
A foundational method for constructing the 1,2,4-triazole-azetidine system. Azide precursors (e.g., 3-azidoazetidine derivatives) react with terminal alkynes under Cu(I) catalysis (CuSO₄·5H₂O/sodium ascorbate) in t-BuOH/H₂O (1:1) at 65°C for 24 hours, yielding triazole-linked intermediates .-
Typical conditions:
-
-
Functionalization of azetidine:
The azetidine nitrogen undergoes alkylation or acylation. For example, phosgene-mediated coupling with 1H-1,2,4-triazole in dry dichloromethane (DCM) with DMAP as a base forms the triazole-methyl linkage .
Benzodioxole-Methanone Coupling
-
Nucleophilic acyl substitution:
The benzo[d] dioxol-5-ylmethanone group is introduced via reaction of activated carbonyl derivatives (e.g., acid chlorides) with the azetidine-triazole amine under inert atmospheres (N₂/Ar).
Reactivity of Functional Groups
The compound exhibits distinct reactivity patterns based on its functional groups:
Mechanistic Insights
-
Triazole stability: The 1,2,4-triazole ring resists hydrolysis under acidic/basic conditions but undergoes N-alkylation or metal coordination (e.g., Cu²⁺) .
-
Azetidine ring-opening: Strong nucleophiles (e.g., Grignard reagents) induce ring-opening at the azetidine nitrogen, forming linear amines.
Catalytic and Solvent Effects
-
CuAAC efficiency: Solvent polarity critically impacts cycloaddition yields. Polar aprotic solvents (DMF) enhance reaction rates but reduce selectivity compared to t-BuOH/H₂O .
-
Inert atmospheres: Essential for preventing oxidation of intermediates during azetidine functionalization.
Computational Modeling
Density functional theory (DFT) studies predict:
-
Electrophilic sites: The triazole C-5 position and azetidine nitrogen are primary targets for electrophilic attack.
-
Binding affinities: Molecular docking reveals strong interactions with enzymatic targets (e.g., monoacylglycerol lipase) via hydrogen bonding with the triazole and benzodioxole oxygen .
Analytical Characterization
Post-reaction validation employs:
-
NMR spectroscopy: Distinct signals for azetidine (δ 3.5–4.0 ppm) and triazole (δ 7.8–8.2 ppm) protons .
-
HPLC: Purity >95% achieved using C18 columns (MeOH/H₂O gradient).
Stability and Degradation
Comparison with Similar Compounds
Key Observations:
- Bioactivity: The thiadiazole (9b) and thiazole (12a) derivatives exhibit potent antitumor activity against hepatocellular and breast carcinomas, highlighting the importance of sulfur-containing heterocycles in cytotoxicity . The target compound’s lack of such groups may limit similar activity unless the benzodioxol moiety compensates via alternative mechanisms.
- Synthetic Routes: Multi-component reactions (e.g., hydrazonoyl halide couplings , microwave-assisted synthesis ) are common for triazole hybrids. The target compound likely requires similar strategies.
- Electronic Properties : Benzotriazole-containing analogs () display solvatochromism, suggesting utility in materials science, whereas the target compound’s benzodioxol group may enhance π-π stacking in biological targets.
Structure-Activity Relationships (SAR)
- Triazole Substitution : 1,2,4-Triazole derivatives (e.g., ) often exhibit improved metabolic stability over 1,2,3-triazoles () due to reduced susceptibility to enzymatic oxidation.
- Heterocycle Fusion : Thiadiazole/thiazole fusion () enhances planar rigidity, improving DNA intercalation or kinase inhibition. The azetidine ring in the target compound may confer similar rigidity but with reduced steric hindrance.
- Aromatic Moieties: Benzodioxol (target) vs.
Physicochemical and Energetic Properties
- Density and Stability : Fused triazole-tetrazine compounds () show lower density (1.75–1.85 g/cm³) compared to classic explosives like RDX (1.82 g/cm³), but the target compound’s benzodioxol group may increase density due to aromatic stacking .
- Thermal Stability : Triazole-azetidine hybrids are expected to exhibit moderate thermal stability, akin to benzotriazole derivatives studied in (decomposition >250°C).
Q & A
Basic: What synthetic strategies are recommended for constructing the azetidine-triazole core in this compound?
Answer:
The azetidine-triazole core can be synthesized via a multi-step approach:
Azetidine ring formation : Use [3+1] cycloaddition or intramolecular alkylation to generate the azetidine scaffold, ensuring proper stereochemical control .
Triazole incorporation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety, optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF/H2O) to enhance regioselectivity .
Functionalization : Attach the benzo[d][1,3]dioxol-5-yl methanone group via nucleophilic acyl substitution, monitored by HPLC to track intermediate purity (>95%) .
Advanced: How can contradictory NMR data for the azetidine proton environments be resolved?
Answer:
Contradictions in NMR signals (e.g., azetidine CH2 protons) arise from conformational flexibility or solvent-induced shifts. Mitigation strategies include:
- Variable-temperature NMR : Analyze spectra at 25°C and −40°C to identify dynamic rotational barriers affecting proton equivalence .
- Computational validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C chemical shifts with Density Functional Theory (DFT)-predicted values (e.g., B3LYP/6-31G** basis set) to confirm assignments .
- COSY/NOESY experiments : Resolve overlapping peaks by identifying through-space couplings or J-correlations .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> with <1 ppm error) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm<sup>−1</sup>) and triazole C-N (~1600 cm<sup>−1</sup>) stretches .
- Multinuclear NMR : Assign benzo[d][1,3]dioxole (δ 6.8–7.1 ppm) and azetidine protons (δ 3.5–4.2 ppm) using DEPT-135 and HSQC .
Advanced: How can molecular docking studies predict this compound’s interaction with neurological targets?
Answer:
Target selection : Prioritize receptors like GABAA or serotonin transporters, where benzo[d][1,3]dioxole derivatives show affinity .
Docking workflow :
- Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G**) .
- Grid generation: Define active-site residues (e.g., Glu203 for GABAA) using AutoDock Tools .
- Scoring analysis: Rank binding poses by ΔG (kcal/mol) and validate with molecular dynamics (MD) simulations (100 ns trajectories) .
Experimental correlation : Compare docking-predicted IC50 with in vitro assays (e.g., radioligand displacement) to refine models .
Basic: What role does the benzo[d][1,3]dioxole moiety play in biological activity?
Answer:
The benzo[d][1,3]dioxole group enhances:
- Lipophilicity : LogP increases by ~1.5 units, improving blood-brain barrier penetration (calculated via SwissADME) .
- Receptor binding : π-π stacking with aromatic residues (e.g., Phe200 in CYP450) stabilizes interactions .
- Metabolic stability : Methylenedioxy groups resist oxidative degradation, as shown in microsomal stability assays (t1/2 > 60 min) .
Advanced: What experimental and computational approaches reconcile conflicting SAR data for triazole derivatives?
Answer:
Contradictory structure-activity relationships (SAR) may stem from off-target effects or assay variability. Resolve via:
- Proteome-wide profiling : Use affinity chromatography-MS to identify unintended targets (e.g., kinases) .
- 3D-QSAR modeling : Build CoMFA/CoMSIA models with aligned triazole-azetidine conformers (q<sup>2</sup> > 0.5, r<sup>2</sup> > 0.8) to prioritize substituents .
- Free-energy perturbation (FEP) : Calculate ΔΔG for triazole modifications (e.g., methyl vs. phenyl) to predict potency trends .
Basic: How is the compound’s stability under physiological conditions assessed?
Answer:
- pH stability : Incubate in buffers (pH 1–10) for 24h, quantify degradation by UPLC (e.g., <10% degradation at pH 7.4) .
- Plasma stability : Monitor parent compound loss in rat plasma (37°C, 1h) with LC-MS/MS .
- Light/thermal stability : Expose to 40°C/75% RH for 4 weeks; track decomposition via DSC/TGA .
Advanced: What mechanistic insights explain the compound’s regioselectivity in cross-coupling reactions?
Answer:
Regioselectivity in reactions (e.g., Suzuki-Miyaura) is governed by:
- Electronic effects : Benzo[d][1,3]dioxole’s electron-donating groups direct coupling to the azetidine’s less hindered position .
- Steric maps : Generate Voronoi tessellation models (MateriAl Project) to visualize accessible reaction sites .
- Catalyst tuning : Use Pd(OAc)2/SPhos systems to favor C-3 over C-2 coupling (yield difference >15%) .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Cytotoxicity : MTT assay in HEK293 cells (IC50 > 50 μM for selectivity) .
- Enzyme inhibition : Fluorescence-based assays (e.g., MAO-B inhibition at 10 μM) .
- Membrane permeability : Caco-2 monolayers (Papp > 1 × 10<sup>−6</sup> cm/s) .
Advanced: How can DFT studies optimize the compound’s electronic properties for target engagement?
Answer:
- Frontier orbitals : Calculate HOMO/LUMO energies (eV) to predict nucleophilic/electrophilic sites. Lower LUMO (<−1.5 eV) enhances receptor electron transfer .
- Charge distribution : Map electrostatic potential (ESP) to identify H-bond donors (e.g., triazole N-H) .
- Transition-state modeling : Simulate reaction coordinates (IRC) to design derivatives with lower activation barriers (~5 kcal/mol reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
